1,3-bis(4-methylphenyl)-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-bis(4-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-12-3-7-14(8-4-12)16-11-17(18)20(19-16)15-9-5-13(2)6-10-15/h3-11H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDMLVLCJKCMTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618092-82-3 | |
| Record name | 1,3-Bis(4-methylphenyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 1,3-bis(4-methylphenyl)-1H-pyrazol-5-amine and its Core Structure
Traditional methods for constructing the 5-aminopyrazole core are robust and widely employed. They typically involve the formation of the heterocyclic ring through the reaction of a nitrogen-containing nucleophile with a precursor molecule possessing a suitable carbon backbone.
The most fundamental and widely used method for synthesizing the pyrazole (B372694) ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine (B178648) derivative. nih.gov For the synthesis of 5-aminopyrazoles specifically, β-ketonitriles are the preferred starting materials. beilstein-journals.orgnih.gov
The synthesis of this compound via this route would involve the reaction of 3-oxo-3-(4-methylphenyl)propanenitrile with 4-methylphenylhydrazine. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization via the attack of the second nitrogen atom onto the nitrile carbon, followed by tautomerization to yield the stable 5-aminopyrazole ring system.
A general representation of this reaction is outlined below:
Reaction Scheme: Synthesis from a β-Ketonitrile and a Hydrazine
This scheme illustrates the general pathway for the synthesis of 1,3-diaryl-5-aminopyrazoles. For the target compound, R¹ and R² would both be 4-methylphenyl groups.
This method is highly efficient and allows for significant variation in the substituents on both the pyrazole ring and the exocyclic amine by selecting appropriately substituted β-ketonitriles and hydrazines.
Another established approach involves the cyclization of pre-formed acyclic precursors that already contain the necessary atoms for the pyrazole ring. For instance, α,β-unsaturated nitriles, specifically arylhydrazones of β-ketonitriles, can be cyclized to form 5-aminopyrazoles. nih.gov
Treatment of 2-arylhydrazono-3-iminobutyronitriles with hydrazine hydrate in refluxing ethanol (B145695) has been shown to afford the corresponding 5-amino-4-arylazo-3-methylpyrazoles in good yields. nih.gov While this specific example leads to a different substitution pattern, the underlying principle of cyclizing a hydrazone derivative of a nitrile-containing precursor is a valid and established strategy for accessing the 5-aminopyrazole core.
These classical methods, while effective, sometimes require harsh reaction conditions or multiple steps, which has prompted the development of more advanced and efficient synthetic strategies.
Advanced Synthetic Strategies and Methodological Innovations
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. These principles have driven the development of innovative methods for constructing complex molecules like this compound.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have become a powerful tool in heterocyclic synthesis. mdpi.comrsc.org For the synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles, a three-component reaction of an aryl aldehyde, malononitrile, and a phenylhydrazine derivative is particularly effective. researchgate.net
To synthesize the target compound's core, this reaction would involve 4-methylbenzaldehyde, malononitrile, and 4-methylphenylhydrazine. The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization and dehydration. researchgate.net This approach offers high atom and step economy, often proceeding under mild conditions. mdpi.combeilstein-journals.org
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Aryl aldehydes, Malononitrile, Phenylhydrazines | L-Proline, Ethanol, Room Temperature | 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles | High | researchgate.net |
| Aldehydes, Malononitrile, β-ketoester, Hydrazine hydrate | Various catalysts (e.g., L-tyrosine) | Pyrano[2,3-c]pyrazoles | Good to Excellent | nih.gov |
| Alkynes, Nitriles, Titanium Imido Complexes | Oxidative N-N Bond Coupling | Polysubstituted Pyrazoles | Variable | nih.gov |
Transition-metal catalysis has revolutionized the formation of carbon-nitrogen (C-N) bonds, providing powerful methods for the synthesis of N-aryl heterocycles. While often used to functionalize a pre-existing pyrazole ring, these methods can also be integrated into the ring's synthesis. dntb.gov.ua
Copper-promoted coupling reactions are particularly relevant for pyrazole synthesis. For instance, a copper-catalyzed dimerization of 5-aminopyrazoles has been developed to produce dipyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com While this demonstrates the reactivity of the 5-aminopyrazole core under copper catalysis, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a more direct (though post-synthesis) approach to installing the N-aryl group (the 1-(4-methylphenyl) substituent) if a suitable pyrazole precursor is available.
The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov These principles have been successfully applied to pyrazole synthesis through various techniques. benthamdirect.com
Solvent-Free Conditions: Performing reactions without a solvent minimizes waste and can accelerate reaction rates. tandfonline.com The synthesis of pyrano[2,3-c]pyrazoles, a related class of compounds, has been achieved in high yields under solvent-free conditions via a five-component reaction. mdpi.com
Visible Light Promotion: Although less common for this specific heterocycle, photoredox catalysis is an emerging green tool in organic synthesis.
Heterogeneous Catalysis: Using solid-supported catalysts simplifies product purification and allows for catalyst recycling. Amberlyst-70, a resinous catalyst, has been used for the aqueous synthesis of pyrazoles from hydrazines and 1,3-diketones at room temperature. mdpi.com
Microwave and Ultrasound Irradiation: These energy sources can dramatically reduce reaction times and improve yields. nih.gov Microwave-assisted synthesis of pyrazoles from 1,3-diones and hydrazines is a well-established green method. nih.gov
| Green Principle | Methodology | Reactants | Advantages | Reference |
|---|---|---|---|---|
| Alternative Energy Source | Microwave Irradiation | Hydrazines, Metal-diketones | Rapid reaction times, excellent yields | nih.gov |
| Green Solvent | Reaction in water | Hydrazine, Ethyl acetoacetate (B1235776), Aldehydes, Malononitrile | Environmentally benign, often catalyst-free | nih.gov |
| Solvent-Free Reaction | Reaction with organic ionic salt (TBAB) | Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-dibenzoylhydrazines | Reduced waste, faster reactions, high yields | tandfonline.com |
| Heterogeneous Catalysis | Amberlyst-70 catalyst in water | Hydrazines, 1,3-diketones | Recyclable catalyst, simple workup, eco-friendly | mdpi.com |
These advanced strategies provide efficient, economical, and environmentally conscious pathways to this compound and its structural analogs, complementing the established, classical synthetic routes.
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically varied include the choice of solvent, catalyst, reaction temperature, and reaction time.
Based on general principles for the synthesis of 1,3-diaryl-5-aminopyrazoles, a systematic optimization process can be proposed. The following table illustrates a hypothetical optimization study for the reaction between 3-oxo-3-(p-tolyl)propanenitrile and p-tolylhydrazine.
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | None | Reflux | 8 | 65 |
| 2 | Methanol | None | Reflux | 8 | 62 |
| 3 | Dioxane | None | 100 | 8 | 70 |
| 4 | Acetic Acid | None | 100 | 6 | 75 |
| 5 | Ethanol | Piperidine (10) | Reflux | 4 | 85 |
| 6 | Ethanol | Acetic Acid (10) | Reflux | 4 | 88 |
| 7 | Dioxane | Acetic Acid (10) | 100 | 4 | 92 |
| 8 | Dioxane | Acetic Acid (5) | 100 | 4 | 90 |
| 9 | Dioxane | Acetic Acid (10) | 80 | 6 | 85 |
This table is a representative example based on common optimization strategies for similar reactions and does not represent actual experimental data.
From this hypothetical study, the optimal conditions would likely involve a polar aprotic solvent such as dioxane, with a catalytic amount of a weak acid like acetic acid, at an elevated temperature to ensure a reasonable reaction rate. The use of a catalyst is generally found to significantly improve the reaction rate and yield by facilitating both the initial condensation and the subsequent cyclization step.
Regioselectivity and Stereochemical Control in Synthesis
Regioselectivity:
The reaction between an unsymmetrical β-ketonitrile and a substituted hydrazine can potentially lead to the formation of two regioisomeric pyrazoles. However, in the synthesis of this compound from 4-methylphenylhydrazine and 3-(4-methylphenyl)-3-oxopropanenitrile, the regioselectivity is generally well-controlled.
The reaction mechanism dictates that the initial nucleophilic attack occurs between the more reactive nitrogen atom of the hydrazine (the one not directly attached to the aromatic ring) and the carbonyl carbon of the β-ketonitrile. Following the formation of the hydrazone intermediate, the subsequent intramolecular cyclization involves the attack of the other nitrogen atom onto the nitrile carbon. This specific reaction sequence preferentially leads to the formation of the 1,3-disubstituted-5-aminopyrazole isomer. The alternative 1,5-disubstituted-3-aminopyrazole is typically not observed as a major product under standard reaction conditions. The regiochemical outcome is thus determined by the inherent reactivity of the functional groups in the starting materials. nih.gov
Stereochemical Control:
The final product, this compound, is an achiral molecule. The synthesis does not involve the formation of any new stereocenters. Therefore, considerations of stereochemical control, such as enantioselectivity or diastereoselectivity, are not applicable to the synthesis of this specific compound.
Spectroscopic and Structural Elucidation Studies
Advanced Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
A Fourier-Transform Infrared (FT-IR) spectrum would be used to identify the functional groups present in the molecule. Key vibrational bands would be expected for the N-H stretches of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretches for the aromatic rings and methyl groups (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrazole (B372694) and phenyl rings (in the 1400-1650 cm⁻¹ range), and C-N stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy would provide information on the number and types of protons and their neighboring environments. Expected signals would include distinct singlets for the two methyl (CH₃) groups, a singlet for the amine (NH₂) protons, a singlet for the lone proton on the pyrazole ring, and a series of doublets for the protons on the two para-substituted phenyl rings.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
A ¹³C NMR spectrum would identify all non-equivalent carbon atoms in the structure. This would include signals for the methyl carbons, the various carbons of the pyrazole ring, and the distinct carbons of the two 4-methylphenyl (tolyl) groups.
Advanced NMR Techniques (e.g., HMBC, NOESY, DEPT) for Elucidating Connectivities and Stereochemistry
Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) would be essential to confirm the connectivity between protons and carbons, verifying which tolyl group is attached to which position of the pyrazole ring. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would differentiate between CH, CH₂, and CH₃ carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry would be used to determine the exact molecular weight of the compound (C₁₇H₁₇N₃, theoretical molecular weight: 263.34 g/mol ). Analysis of the fragmentation pattern would provide further structural confirmation, likely showing fragments corresponding to the loss of methyl groups or the cleavage of the phenyl rings from the pyrazole core.
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions
UV-Visible spectroscopy would reveal information about the conjugated π-electron system of the molecule. The spectrum would be expected to show absorption bands corresponding to π-π* electronic transitions within the aromatic and pyrazole rings.
Without access to peer-reviewed, experimentally derived data for 1,3-bis(4-methylphenyl)-1H-pyrazol-5-amine, any further discussion would be speculative and could not be presented with scientific authority.
Based on a thorough review of available scientific literature, detailed experimental and computational data specifically for the compound This compound are not presently available.
Studies providing single-crystal X-ray diffraction analysis and correlative computational spectroscopic data are essential for the comprehensive structural elucidation and characterization required for the requested article. While research exists for structurally related pyrazole derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these other compounds.
Therefore, the sections on "" cannot be generated at this time due to the absence of specific research findings for this particular molecule.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of chemical compounds. For pyrazole (B372694) derivatives, Density Functional Theory (DFT) and Hartree-Fock (HF) methods are the most common approaches.
Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometric Optimization and Electronic Structure
Theoretical investigations of pyrazole compounds routinely begin with geometry optimization using both DFT and HF methods. americanelements.com The DFT approach, particularly with hybrid functionals like B3LYP, is widely used to predict molecular geometries, such as bond lengths and angles, with high accuracy. americanelements.comresearchgate.netnih.gov These functionals incorporate a portion of the exact Hartree-Fock exchange, providing a balance between computational cost and accuracy. americanelements.com
The optimization process seeks the lowest energy conformation of the molecule on the potential energy surface. Verifying that the optimized geometry corresponds to a true energy minimum is confirmed by performing vibrational frequency calculations; the absence of imaginary frequencies indicates a stable structure. nih.gov The resulting optimized structure provides the foundation for all subsequent property calculations.
Basis Set Selection and Level of Theory Considerations
The choice of basis set is crucial for the accuracy of quantum chemical calculations. For pyrazole derivatives, Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311G(d,p) or 6-311+G(2d,p), are frequently employed. americanelements.comresearchgate.netnih.govtandfonline.com The inclusion of polarization functions (d,p) is essential for describing the anisotropic electron distribution in heterocyclic systems, while diffuse functions (+) are important for molecules with lone pairs or for calculating properties like electron affinity. americanelements.com Studies comparing different functionals and basis sets have found that methods like B3LYP paired with a split-valence basis set like 6-311G** offer a reliable level of theory for predicting the structure and spectra of pyrazole compounds. nih.govmdpi.com More recent studies also utilize functionals like M06-2X or those from the B97 family for improved accuracy in certain predictions. nih.gov
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface is mapped onto the electron density, with different colors representing varying electrostatic potential. Typically, red regions indicate negative potential, associated with nucleophilic sites (e.g., lone pairs on nitrogen or oxygen atoms), while blue regions denote positive potential, corresponding to electrophilic sites (e.g., hydrogen atoms). researchgate.netnih.gov For pyrazole amine derivatives, the most negative potential is expected around the pyrazole nitrogen atoms and the amino group, identifying them as likely sites for electrophilic attack. nih.govtandfonline.comnih.gov This analysis is critical for understanding intermolecular interactions. americanelements.com
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic properties and chemical reactivity. researchgate.netnih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net In related pyrazole compounds, the HOMO is often localized over the pyrazole ring and the phenyl substituents, while the LUMO distribution varies depending on the specific substituents. nih.govresearchgate.net From the HOMO and LUMO energies, various global reactivity descriptors such as chemical hardness, potential, and electrophilicity index can be calculated to further quantify the molecule's reactivity. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides detailed insight into intramolecular bonding and interactions. It examines charge transfer and hyperconjugative interactions between filled (donor) and vacant (acceptor) orbitals. nih.gov The stabilization energy (E(2)) associated with these interactions quantifies their strength. For pyrazole systems, significant interactions often involve the delocalization of lone pair electrons from nitrogen atoms into adjacent antibonding orbitals (n → σ* or n → π) and delocalization from π orbitals of the phenyl rings into the pyrazole ring (π → π). nih.gov This analysis helps to explain the electronic stabilization of the molecule and the nature of its chemical bonds. nih.gov
Prediction of Spectroscopic Properties (e.g., Theoretical IR and NMR Frequencies/Chemical Shifts)
Computational methods are widely used to predict and help interpret experimental spectroscopic data.
Theoretical IR Frequencies: Vibrational frequencies for a molecule can be calculated from the optimized geometry. nih.gov These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental FT-IR spectra. derpharmachemica.com This allows for the assignment of specific vibrational modes, such as N-H stretching of the amine group, C=N stretching of the pyrazole ring, and various aromatic C-H vibrations. nih.govderpharmachemica.com
Theoretical NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov These calculations are typically performed using the same DFT method and basis set as the geometry optimization. researchgate.net Comparing the calculated chemical shifts with experimental data serves as a powerful tool for structure verification. Studies have shown that DFT calculations can predict NMR shifts of pyrazole derivatives with a high degree of accuracy. nih.govresearchgate.net
Non-Linear Optical (NLO) Properties Prediction and Investigation of Hyperpolarizability
No published studies detailing the prediction of non-linear optical (NLO) properties or the investigation of hyperpolarizability for 1,3-bis(4-methylphenyl)-1H-pyrazol-5-amine were found.
Molecular Dynamics Simulations and Conformational Analysis
No specific molecular dynamics simulations or conformational analysis studies for this compound have been reported in the available scientific literature.
Hirshfeld Surface Analysis for Intermolecular Interactions
There are no available Hirshfeld surface analysis studies focused on the intermolecular interactions of this compound.
Advanced Chemical Reactivity and Derivatization
Functionalization of the Pyrazole (B372694) Ring and Phenyl Moieties
The reactivity of 1,3-bis(4-methylphenyl)-1H-pyrazol-5-amine is dictated by the electronic properties of its constituent parts. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C4 position, which is activated by the adjacent amino group. nih.gov
Recent studies on analogous 3-aryl-1H-pyrazol-5-amines have demonstrated a direct and regioselective C-H halogenation at the C4 position. beilstein-archives.org This transformation can be efficiently achieved at room temperature using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), with dimethyl sulfoxide (B87167) (DMSO) often playing a dual role as solvent and catalyst. This metal-free protocol provides a straightforward route to novel 4-halogenated 1,3-diaryl-1H-pyrazol-5-amines, which are themselves valuable intermediates for further cross-coupling reactions. beilstein-archives.org
Another functionalization pathway involves oxidative dehydrogenative coupling. Depending on the reaction conditions, the coupling of pyrazol-5-amines can proceed through different pathways. For instance, copper-catalyzed oxidative coupling can lead to the formation of azo compounds via dimerization, linking two pyrazole molecules through an N=N bond derived from the amino groups. nih.gov This reaction highlights the ability to functionalize the exocyclic amine while potentially modifying the pyrazole core.
While the pyrazole ring and amino group are the primary sites of reactivity, the two 4-methylphenyl (p-tolyl) moieties can also undergo functionalization. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, could potentially be directed to the ortho positions of the tolyl rings, although this would likely require forcing conditions and careful control of regioselectivity to avoid competing reactions on the more activated pyrazole core.
Synthesis of Novel this compound Derivatives and Analogues
The multi-functional nature of this compound allows it to serve as a scaffold for the synthesis of a wide array of novel derivatives. These derivatizations can target the exocyclic amino group, the pyrazole ring itself, or both.
The primary amino group at the C5 position is a key site for derivatization. It can readily react with electrophiles such as acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. For example, treatment of 1,3-diaryl-1H-pyrazol-5-amines with various benzoyl chlorides yields a library of N-(1,3-diaryl-1H-pyrazol-5-yl)benzamide derivatives. nih.gov These reactions are typically straightforward and proceed in high yield, allowing for the introduction of diverse functionalities.
Furthermore, the C4-halogenated derivatives, synthesized as described in the previous section, are precursors to a multitude of other analogues. The halogen atom can be substituted or used as a handle in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds at the C4 position.
The following table summarizes several key derivatization strategies for the 1,3-diaryl-1H-pyrazol-5-amine scaffold based on established reactivity patterns for this class of compounds.
| Reaction Type | Target Site | Reagent(s) | Product Type | Reference |
|---|---|---|---|---|
| Halogenation | C4-H of Pyrazole Ring | N-Iodosuccinimide (NIS), N-Bromosuccinimide (NBS), or N-Chlorosuccinimide (NCS) in DMSO | 4-Halo-1,3-bis(4-methylphenyl)-1H-pyrazol-5-amine | beilstein-archives.org |
| N-Acylation | C5-NH₂ Group | Substituted Benzoyl Chlorides | N-(1,3-bis(4-methylphenyl)-1H-pyrazol-5-yl)benzamides | nih.gov |
| Oxidative Dimerization | C5-NH₂ Group | Copper Catalysts (e.g., Cu(OAc)₂) with Oxidants (e.g., BPO, K₂S₂O₈) | (E)-1,2-bis(1,3-diaryl-1H-pyrazol-5-yl)diazenes (Azo Dimers) | nih.govmdpi.com |
| Diazotization | C5-NH₂ Group | NaNO₂ / HCl | Pyrazolyldiazonium Salts | researchgate.net |
Cycloaddition Reactions Involving the Pyrazole Moiety
The term "cycloaddition" in pyrazole chemistry most commonly refers to the [3+2] dipolar cycloaddition reactions used to synthesize the pyrazole ring itself. rsc.orgnih.gov For instance, the reaction between a nitrile imine (a 1,3-dipole) and an alkyne or alkene is a classic and powerful method for constructing substituted pyrazoles. mdpi.com
However, the participation of the pre-formed, aromatic pyrazole ring of this compound in pericyclic cycloaddition reactions (like a Diels-Alder reaction) is not a characteristic feature. The aromatic stability of the pyrazole ring makes it a reluctant participant in reactions that would disrupt this aromaticity.
Instead, the aminopyrazole scaffold participates in formal cycloaddition or annulation reactions that lead to fused ring systems. These are typically stepwise processes involving nucleophilic addition and condensation rather than concerted pericyclic reactions. An example is the aza-Diels–Alder type reaction used to construct pyrazolo[3,4-b]pyridines, where the aminopyrazole acts as a dinucleophile in a cascade reaction with an α,β-unsaturated carbonyl compound. beilstein-journals.orgnih.gov This sequence involves a Michael addition followed by an intramolecular cyclization and dehydration/aromatization, ultimately forming a new fused six-membered ring. While the outcome is a fused system, the mechanism is distinct from a true cycloaddition of the pyrazole ring.
Regioselective Transformations and Synthetic Utility as Building Blocks
The synthetic value of this compound as a building block is largely due to the possibility of achieving highly regioselective transformations. The molecule possesses several distinct nucleophilic and potentially electrophilic sites, including the two nitrogen atoms of the pyrazole ring, the C4 carbon, and the exocyclic amino group. beilstein-journals.org The typical order of nucleophilicity for unsubstituted 5-aminopyrazoles is C5-NH₂ > N1-H > C4-H. beilstein-journals.orgnih.gov
This differential reactivity allows chemists to selectively target a specific position by carefully choosing reagents and reaction conditions. As previously noted, electrophilic substitution, such as halogenation, occurs selectively at the C4 position. beilstein-archives.org Acylation reactions preferentially occur on the more nucleophilic exocyclic amino group. nih.gov
The regioselectivity is particularly evident in the synthesis of fused heterocycles. When reacting with unsymmetrical bielectrophiles, such as trifluoromethyl-β-diketones, the reaction outcome can be directed to form specific constitutional isomers. For instance, the reaction of a 5-aminopyrazole with a trifluoromethyl-β-diketone in refluxing acetic acid can yield a 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine. nih.gov In contrast, changing the reaction strategy to a multicomponent, solvent-free condition can lead to the formation of the alternative 6-trifluoromethylpyrazolo[3,4-b]pyridine isomer. nih.gov This ability to control the regiochemical outcome of cyclocondensation reactions makes 5-aminopyrazoles exceptionally useful building blocks for creating libraries of complex, isomeric heterocyclic compounds.
Formation of Fused Polycyclic and Heterocyclic Systems from this compound Precursors
One of the most significant applications of this compound is its use as a synthon for the construction of fused nitrogen-containing heterocyclic systems. These pyrazolo-fused structures, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, are core scaffolds in many biologically active molecules and pharmaceuticals. beilstein-journals.org The general strategy involves the reaction of the aminopyrazole, which acts as a 1,3-dinucleophile (utilizing the C5-amino group and the C4-carbon), with various 1,3-dielectrophiles.
A common and effective method for synthesizing pyrazolo[3,4-b]pyridines is the reaction of a 5-aminopyrazole with 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones. beilstein-journals.orgnih.gov The reaction with an α,β-unsaturated ketone, for example, typically proceeds through an initial Michael addition of the C4-carbon of the pyrazole onto the β-carbon of the enone, followed by cyclization of the amino group onto the carbonyl carbon, and subsequent dehydration and aromatization to yield the fused pyridine (B92270) ring. nih.gov
Multicomponent reactions offer an efficient route to these fused systems. For instance, a one-pot, three-component reaction between an arylglyoxal, a 3-methyl-1-aryl-1H-pyrazol-5-amine, and a cyclic 1,3-dicarbonyl compound can produce complex pyrazoloquinoline derivatives in high yields. researchgate.net Similarly, Rh(III)-catalyzed C-H activation has been utilized in a [5+1] annulation reaction between phenyl-1H-pyrazol-5-amines and alkynoates to divergently synthesize pyrazolo[1,5-a]quinazolines. rsc.org
The following table details examples of fused heterocyclic systems synthesized from 5-aminopyrazole precursors, illustrating the versatility of this building block.
| Fused System | Bielectrophilic Reagent | Key Reaction Conditions | Significance | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridines | α,β-Unsaturated Ketones (Chalcones) | Ionic Liquid ([bmim]Br), 90 °C | Core of many medicinally important compounds. | nih.gov |
| Pyrazolo[3,4-b]pyridines | 1,3-Diketones (e.g., trifluoromethyl-β-diketones) | Refluxing Acetic Acid | Provides access to fluorinated heterocyclic systems. | nih.gov |
| Pyrazolo[3,4-b]pyridine-6-carboxylates | Ethyl 2,4-dioxo-4-phenylbutanoate | Refluxing Acetic Acid | Functionalized fused systems for further derivatization. | nih.govrsc.org |
| Pyrazoloquinolines | Arylglyoxals and Cyclic 1,3-Diketones | One-pot, three-component reaction with TPAB in water | Efficient assembly of complex polycyclic systems. | researchgate.net |
| Pyrazolo[1,5-a]quinazolines | Alkynoates or Alkynamides | Rh(III)-catalyzed C-H activation/[5+1] annulation | Atom-economical synthesis of fused quinazolines. | rsc.org |
| Pyrazolo[3,4-d]pyrimidines | N,N-substituted amides with PBr₃, then HMDS | One-flask reaction | Synthesis of purine (B94841) bioisosteres. | semanticscholar.org |
Coordination Chemistry and Metal Complexation
Ligand Properties of 1,3-bis(4-methylphenyl)-1H-pyrazol-5-amine: Coordination Modes and Chelation
This compound possesses multiple potential donor sites, making it a versatile ligand in coordination chemistry. The key coordination sites are the two adjacent nitrogen atoms of the pyrazole (B372694) ring and the nitrogen atom of the exocyclic amino group at the C5 position. This arrangement allows the molecule to function as a multidentate ligand.
The most common coordination behavior for aminopyrazole derivatives involves chelation, where the ligand binds to a central metal ion through two or more donor atoms to form a stable ring structure. For this compound, a primary coordination mode is expected to be as a bidentate N,N'-chelating agent. This typically involves the amino group's nitrogen and the adjacent sp2-hybridized nitrogen atom of the pyrazole ring (N2). This mode of coordination results in the formation of a stable five-membered chelate ring with the metal ion, a common feature in the coordination chemistry of related aminopyrazole ligands.
Depending on the reaction conditions, the metal ion's nature, and the presence of other ligands, other coordination modes are possible. These can include acting as a monodentate ligand through the most basic nitrogen atom or as a bridging ligand connecting two metal centers, which is a crucial property for the formation of coordination polymers.
Table 1: Potential Coordination Modes of Pyrazole-Based Ligands
| Coordination Mode | Description | Donor Atoms Involved |
|---|---|---|
| Monodentate | Ligand binds to a single metal center through one donor atom. | Pyrazole N2 or Amino N |
| Bidentate Chelate | Ligand binds to a single metal center via two donor atoms, forming a ring. | Amino N and Pyrazole N2 |
| Bidentate Bridge | Ligand connects two different metal centers. | Pyrazole N1 and Amino N |
Synthesis and Characterization of Metal Complexes (e.g., Zn(II), Cu(II), Mo(IV), Pd)
The synthesis of metal complexes with pyrazole-based ligands is typically achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent. For this compound, complexes with various transition metals such as Zinc(II), Copper(II), Molybdenum(IV), and Palladium(II) can be synthesized by refluxing the ligand with the corresponding metal acetates or chlorides in a solvent like ethanol (B145695) or methanol. The resulting solid complexes can then be isolated by filtration.
Characterization of these newly formed complexes is carried out using a suite of analytical techniques:
Elemental Analysis (C, H, N): Confirms the stoichiometry of the ligand in the metal complex.
Infrared (IR) Spectroscopy: Provides evidence of coordination by showing shifts in the vibrational frequencies of functional groups, such as the N-H stretches of the amino group and the C=N stretches of the pyrazole ring, upon binding to the metal.
NMR Spectroscopy (¹H and ¹³C): Used to characterize diamagnetic complexes, such as those of Zn(II), showing shifts in the proton and carbon signals of the ligand upon complexation.
UV-Visible Spectroscopy: Gives insight into the electronic transitions within the complex and helps to infer the coordination geometry around the metal ion.
Magnetic Susceptibility Measurements: Determines the magnetic properties of paramagnetic complexes, such as those of Cu(II), which helps in understanding the electronic structure.
Structural Elucidation of Metal-Pyrazole Complexes
For complexes involving pyrazole-based ligands, a variety of coordination geometries are observed, influenced by the metal ion's size, oxidation state, and electronic configuration. For instance, Cu(II) and Pd(II) complexes with bidentate pyrazole ligands often exhibit a distorted square planar geometry. In contrast, metals like Zn(II) can adopt either tetrahedral or octahedral geometries depending on the number of coordinated ligands and solvent molecules. In an octahedral complex, two ligands might occupy the equatorial plane with two solvent molecules or counter-ions in the axial positions. X-ray crystallographic studies on related pyrazole complexes have confirmed these geometries.
Spectroscopic Analysis of Metal-Ligand Interactions
Spectroscopic methods are crucial for probing the interactions between the this compound ligand and the metal center.
Infrared (IR) Spectroscopy: Upon complexation, the IR spectrum of the ligand undergoes noticeable changes. A key indicator of coordination via the amino group is the shift of the N-H stretching vibrations to lower frequencies. Similarly, the stretching vibration of the pyrazole ring's C=N bond is also expected to shift, confirming the involvement of the ring nitrogen in chelation. The appearance of new bands at lower frequencies can often be attributed to the formation of metal-nitrogen (M-N) bonds.
NMR Spectroscopy: For diamagnetic complexes like Zn(II), ¹H NMR spectroscopy is highly informative. The signal corresponding to the amino protons would likely broaden and shift upon coordination. Protons on the pyrazole and phenyl rings would also experience shifts due to the change in the electronic environment upon metal binding.
UV-Visible Spectroscopy: The electronic spectrum of the free ligand typically shows absorptions due to π-π* transitions within the aromatic rings. Upon forming a complex, new absorption bands may appear in the visible region, which are attributed to d-d transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands can help to deduce the coordination geometry of the complex.
Table 2: Expected Spectroscopic Shifts Upon Complexation
| Spectroscopic Technique | Observed Change | Interpretation |
|---|---|---|
| FT-IR | Shift of ν(N-H) to lower wavenumbers | Coordination of the amino group |
| Shift in pyrazole ring vibrations | Involvement of pyrazole nitrogen in bonding | |
| Appearance of new low-frequency bands | Formation of M-N bonds | |
| ¹H NMR (for diamagnetic complexes) | Downfield or upfield shift of ligand protons | Change in electronic environment due to metal coordination |
| Broadening of NH₂ peak | Involvement of amino group in coordination |
| UV-Vis | Appearance of new bands (d-d or LMCT) | Confirmation of complex formation and indication of geometry |
Exploration in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Ligands that possess multiple distinct coordination sites are excellent candidates for building blocks in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials consist of metal ions or clusters linked together by organic ligands to form one-, two-, or three-dimensional networks.
This compound is well-suited for this purpose. It can act as a linker, using its bidentate chelating function to bind to one metal center while potentially using the other pyrazole nitrogen (N1) or π-stacking interactions from its phenyl rings to connect to adjacent units. The presence of two bulky tolyl groups can also influence the resulting framework's porosity and topology by introducing steric hindrance and promoting specific packing arrangements. The synthesis of such polymers often involves solvothermal methods, reacting the ligand and a metal salt at elevated temperatures. The resulting crystalline materials can exhibit properties like porosity, which is useful for gas storage, or interesting magnetic and fluorescent behaviors. Research on similar pyrazole-tetrazole or pyrazole-imidazole ligands has demonstrated the successful formation of 2D and 3D coordination polymers with diverse and aesthetically complex architectures.
Exploration of Advanced Research Applications: Mechanistic and in Vitro Investigations
Advanced Materials Science: Optoelectronic and Polymeric Applications
The unique structural characteristics of 1,3-bis(4-methylphenyl)-1H-pyrazol-5-amine, featuring a pyrazole (B372694) core with two tolyl substituents and an amino group, suggest its potential for various applications in materials science. These applications range from luminescent materials to the development of specialty polymers.
Luminescence Properties and Photophysical Behavior
While specific experimental data on the luminescence properties of this compound is not extensively documented in publicly available literature, the photophysical behavior of related pyrazole and pyrazoline derivatives provides valuable insights. Pyrazoline derivatives, for instance, are known for their blue-emitting properties and high fluorescence quantum yields. The fluorescence in these compounds often arises from the conjugation between the pyrazoline ring and attached phenyl groups.
The photophysical properties of pyrazole derivatives can be influenced by the nature and position of substituents on the phenyl rings. In the case of this compound, the electron-donating methyl groups on the phenyl rings and the amino group on the pyrazole ring are expected to influence the electronic transitions and, consequently, the luminescence characteristics. It is plausible that this compound could exhibit fluorescence, with the emission wavelength and quantum yield being dependent on the solvent polarity and molecular aggregation state.
To illustrate the potential photophysical characteristics, a comparative data table of related pyrazole derivatives is presented below.
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| 1,3,5-triphenyl-2-pyrazoline | 355 | 430 | ~0.7 | General Literature |
| Various pyrazolo[3,4-b]quinolines | 380-420 | 481-506 | Not Specified | mdpi.com |
| Pyrazole-fused Pyridazines | 266-309 | 293-511 | Varies | mdpi.com |
| Pyrazole-fused Pyrazines | 274-304 | 474-544 | Varies | mdpi.com |
This table is illustrative and based on data for related pyrazole structures, not this compound itself.
Applications in Organic Light-Emitting Diodes (OLEDs) (Hypothetical, based on pyrazole relevance)
The field of organic light-emitting diodes (OLEDs) constantly seeks novel materials with high efficiency and color purity. Pyrazole derivatives have emerged as promising candidates for various roles in OLED devices, including as emitters, hosts, and charge-transporting materials. mdpi.comsci-hub.seresearchgate.net Their high thermal stability and tunable electronic properties make them suitable for the demanding requirements of OLED fabrication and operation. sci-hub.se
Hypothetically, this compound could function as a blue-emitting material in an OLED. The diaryl-substituted pyrazole core can provide a rigid structure with a high glass transition temperature, contributing to the morphological stability of the device. The amino group could potentially facilitate hole injection or transport, a desirable characteristic for an emissive layer material.
A hypothetical OLED device structure incorporating this compound could be:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: this compound) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
The electroluminescence of such a device would depend on the energy levels (HOMO/LUMO) of the compound and its compatibility with adjacent layers. The tolyl groups could be strategically utilized to prevent π-π stacking, which often leads to aggregation-caused quenching of fluorescence and a red-shift in emission. nih.gov
Development of Specialty Materials (e.g., polymers, coatings)
The presence of a reactive amino group and the robust pyrazole scaffold in this compound makes it a viable building block for the synthesis of specialty polymers and coatings. The amino group can serve as a site for polymerization reactions, such as polycondensation or polyaddition, to form polyamides, polyimides, or polyureas.
These pyrazole-containing polymers could exhibit unique properties, including high thermal stability, chemical resistance, and specific optical or electronic characteristics. For instance, polymers incorporating this pyrazole derivative might be suitable for applications as high-performance coatings with enhanced durability and potentially photoactive properties. The incorporation of the rigid pyrazole unit into a polymer backbone can enhance the material's mechanical strength and thermal resistance.
Catalysis Research
The application of pyrazole derivatives in catalysis is a growing area of research. Their ability to act as ligands for metal centers or as building blocks for catalytically active molecules positions them as versatile tools in both homogeneous and heterogeneous catalysis.
Role as Ligands in Homogeneous and Heterogeneous Catalysis
The nitrogen atoms of the pyrazole ring in this compound can act as coordination sites for a variety of metal ions. This allows the compound to function as a ligand in the formation of metal complexes. These complexes can exhibit catalytic activity in a range of organic transformations. The steric and electronic properties of the ligand, influenced by the bulky tolyl groups, can be fine-tuned to control the selectivity and activity of the catalyst.
An efficient palladium-catalyzed C-N bond formation for the synthesis of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines has been reported, highlighting the utility of pyrazole derivatives in catalytic reactions. researchgate.net While this study focuses on the synthesis of related compounds, it underscores the compatibility of the pyrazol-5-amine scaffold with transition metal catalysis.
Application as Building Blocks for Catalytically Active Molecules
Beyond their role as ligands, 5-aminopyrazoles are valuable precursors for the synthesis of more complex heterocyclic systems with potential catalytic applications. mdpi.com The amino group provides a reactive handle for annulation reactions, leading to the formation of fused pyrazole systems such as pyrazolopyrimidines or pyrazolotriazines. These fused heterocycles can possess unique electronic and steric properties that make them suitable as scaffolds for new catalysts.
For example, 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles have been synthesized through a three-component reaction catalyzed by L-proline, demonstrating the use of aminopyrazoles as key building blocks in organocatalysis. researchgate.net This suggests that this compound could similarly be employed in multicomponent reactions to generate libraries of complex molecules for screening as potential catalysts. The development of novel catalysts based on this pyrazole derivative could offer new pathways for efficient and selective chemical synthesis.
Biological Activity Studies at the Molecular and Cellular Level: Mechanistic and In Vitro Investigations
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological functions. In vitro studies and mechanistic investigations have been pivotal in elucidating the molecular interactions and cellular effects of these compounds, paving the way for potential therapeutic applications.
Mechanistic Investigations of Enzyme Inhibition (e.g., amine oxidases, kinases)
Pyrazole derivatives have been identified as potent inhibitors of various enzymes critical to cellular function and disease progression.
Amine Oxidases: A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been shown to be reversible and non-competitive inhibitors of several amine oxidases, including monoamine oxidases (MAOs). nih.gov These compounds exhibit potent inhibition of MAOs, with one derivative, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole, demonstrating a particularly low inhibitory constant (Ki) of approximately 10⁻⁸ M. nih.gov Computational studies have further explored the potential interactions between these pyrazole derivatives and the active site of monoamine oxidase B. nih.gov
Kinases: The 5-aminopyrazole structure is a key pharmacophore in the development of kinase inhibitors. mdpi.com Derivatives containing a N-(1H-pyrazol-3-yl)pyrimidin-4-amine core have been optimized to target the understudied PCTAIRE subfamily of cyclin-dependent kinases (CDKs), such as CDK16. mdpi.com Modifications to this scaffold have led to compounds with high cellular potency and selectivity for the PCTAIRE and PFTAIRE kinase families. mdpi.com Furthermore, certain 5-aminopyrazole derivatives have been designed to selectively inhibit NF-κB-inducing kinase (NIK), which is involved in the NF-κB signaling pathway. mdpi.com A notable example of a 5-aminopyrazole-based kinase inhibitor is Pirtobrutinib, a reversible inhibitor of Bruton's Tyrosine Kinase (BTK), which is a key therapeutic target for B-cell malignancies. mdpi.com
Receptor Binding Studies and Molecular Interactions (e.g., NPY5 antagonist, CRF-1 receptor antagonist, GABA inhibitor selectivity)
The versatility of the pyrazole core extends to its ability to interact with various receptors, particularly G-protein coupled receptors (GPCRs).
Corticotropin-Releasing Factor Receptor-1 (CRF-1) Antagonists: Several classes of pyrazole-containing heterocyclic compounds have been developed as potent and selective antagonists for the CRF-1 receptor, a key player in the body's stress response. nih.govmdpi.commdpi.comfigshare.com For instance, 8-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazine derivatives have demonstrated high binding affinity, with one analog showing an IC₅₀ value of 4.7 ± 2.0 nM for the human CRF-1 receptor. nih.govfigshare.com These antagonists function by blocking CRF-induced stimulation of cAMP synthesis. mdpi.comnih.gov Computational modeling suggests that these molecules bind to an allosteric pocket of the CRF-1 receptor, which prevents the structural rearrangements necessary for receptor activation. mdpi.com The development of such antagonists is a promising area for potential treatments of stress-related disorders like anxiety and depression. nih.govmdpi.com
In Vitro Antiproliferative Activity against Cancer Cell Lines
A significant body of research has focused on the anticancer potential of pyrazole derivatives, with numerous studies demonstrating their cytotoxic effects against a wide range of cancer cell lines.
Derivatives of 5-aminopyrazole and related structures have shown promising results. For example, certain 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives exhibited growth inhibitory effects against MCF-7 breast cancer cells. nih.govsigmaaldrich.com Similarly, 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) were found to be cytotoxic to colorectal RKO carcinoma cells. nih.gov
The broad-spectrum antiproliferative activity of this class of compounds is evident from their effectiveness against various cancer types. As highlighted in a comprehensive review, 5-aminopyrazole derivatives have demonstrated significant cell proliferation inhibition (over 90%) against non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), CNS cancer (SF-295), ovarian cancer (NCI/ADR-RES), and prostate cancer (DU-145) cell lines. mdpi.com
| Pyrazole Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivative (4a) | HL-60 (Acute Myeloid Leukemia) | 0.70 ± 0.14 µM | ulpgc.es |
| Dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivative (4a) | HEL (Acute Erythroid Leukemia) | 1.05 ± 0.35 µM | ulpgc.es |
| Dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivative (4a) | K-562 (Chronic Myeloid Leukemia) | 1.25 ± 0.35 µM | ulpgc.es |
| 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ol) derivative (3i) | RKO (Colorectal Carcinoma) | 9.9 ± 1.1 µM | nih.gov |
| 5-Aminopyrazole derivative (22) | HCT-116 (Colorectal Carcinoma) | 3.18 µM | mdpi.com |
| 5-Aminopyrazole derivative (22) | MCF-7 (Breast Cancer) | 4.63 µM | mdpi.com |
Evaluation of Antimicrobial Action Mechanisms (e.g., antibacterial, antifungal, antiviral)
Pyrazole derivatives have been extensively investigated for their antimicrobial properties. Hybrid molecules, where the pyrazole ring is combined with other heterocyclic systems like pyrimidine or thiazole, have shown notable antibacterial and antifungal activity. nih.gov
These compounds have been evaluated against a variety of pathogenic microbes. Studies have demonstrated their efficacy against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis, Gram-negative bacteria including Pseudomonas aeruginosa and Klebsiella pneumoniae, and fungi like Candida albicans. nih.gov Research on 4,4′-(aryl or alkyl methylene)-bis(1H-pyrazol-5-ol) derivatives also confirmed antibacterial activity against Pseudomonas aeruginosa, Xanthomonas protophormiae, Bacillus licheniformis, and Staphylococcus aureus. researchgate.net In some cases, newly synthesized pyrazole derivatives showed antimicrobial activity comparable to standard antibiotics like Ciprofloxacin and Gentamycin. jpionline.org
Antioxidant Activity and Radical Scavenging Mechanisms
Several pyrazole derivatives have been identified as potent antioxidants, primarily functioning through radical scavenging mechanisms. The most common method to evaluate this property is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH free radical. mdpi.com
Studies on 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) have shown that these compounds possess good radical scavenging activity, with some being more active than the standard antioxidant, ascorbic acid. nih.gov The antioxidant capacity can be quantified by the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Pyrazole Derivative Class | Activity (DPPH IC₅₀) | Reference |
|---|---|---|
| 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ol) (Compound 3i) | 6.2 µM | nih.gov |
| 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) | 55.2 ± 1.2 to 149.6 ± 1.7 µM | researchgate.net |
The mechanism involves the donation of a hydrogen atom, often from a hydroxyl group on the pyrazole or an associated phenyl ring, which neutralizes the free radical and terminates the radical chain reaction. mdpi.com Edaravone, a pyrazolinone derivative, is a well-known free radical scavenger used clinically. mdpi.com
In Vitro Modulation of Cellular Signaling Pathways
Beyond direct enzyme inhibition or receptor binding, pyrazole derivatives can modulate complex cellular signaling pathways, often leading to their observed biological effects, such as antiproliferative activity.
Apoptosis Induction: The cytotoxic effects of some pyrazole compounds are mediated through the induction of apoptosis, or programmed cell death. For example, a cytotoxic bispyrazole derivative was found to induce the p53-mediated apoptotic pathway. nih.gov DNA fragmentation analysis, a hallmark of apoptosis, has also been used to confirm this mechanism in studies of 5-amino pyrazole derivatives. nih.gov
NF-κB Pathway: As mentioned earlier, specific 5-aminopyrazoles can selectively inhibit NIK, a kinase upstream in the NF-κB signaling cascade. mdpi.com By blocking this pathway, these compounds can interfere with the inflammatory processes and cell survival mechanisms that are often dysregulated in cancer.
Other Kinase Pathways: Certain pyrazole derivatives have been shown to interfere with the p38 MAPK and VEGFR-2 signaling pathways, both of which are crucial for cell proliferation, angiogenesis, and survival. mdpi.com
Future Research Directions and Interdisciplinary Perspectives
Integration of Advanced Computational Chemistry for Predictive Modeling
Computational chemistry has emerged as a powerful tool in modern chemical research, offering insights into molecular structure, properties, and reactivity. eurasianjournals.com For 1,3-bis(4-methylphenyl)-1H-pyrazol-5-amine , the integration of advanced computational methods can accelerate the discovery and design of new applications.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, spectroscopic properties, and reactivity of the molecule. bohrium.comnih.gov This can help in understanding its chemical behavior and predicting its potential in various applications. bohrium.com
Molecular Docking Simulations: These simulations can predict the binding affinity and mode of interaction of This compound with biological targets, which is crucial for drug discovery and development. eurasianjournals.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed picture of the dynamic behavior and conformational changes of the molecule over time, which is essential for understanding its interactions in a biological environment. eurasianjournals.com
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of pyrazole (B372694) derivatives with their biological activities, aiding in the design of more potent compounds.
| Computational Method | Predicted Properties | Relevance to this compound | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, spectroscopic properties, reactivity | Understanding chemical behavior and potential applications | bohrium.comnih.gov |
| Molecular Docking | Binding affinity and mode of interaction with biological targets | Guiding drug discovery and development efforts | eurasianjournals.comnih.gov |
| Molecular Dynamics (MD) Simulations | Dynamic behavior and conformational changes | Understanding interactions in a biological context | eurasianjournals.com |
Exploration of Supramolecular Chemistry and Self-Assembly
The ability of molecules to self-assemble into well-defined supramolecular structures is a rapidly growing area of research with applications in materials science and nanotechnology. Pyrazole derivatives have been shown to participate in supramolecular assembly through various non-covalent interactions. rsc.orgdocumentsdelivered.com
Future research on This compound in this area could involve:
Design of Supramolecular Polymers: Investigating the self-assembly of this compound into one-, two-, or three-dimensional supramolecular polymers. rsc.org
Formation of Coordination Complexes: Exploring the coordination of the pyrazole nitrogen atoms with various metal ions to form novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photophysical properties. documentsdelivered.com
Anion Recognition: Studying the potential of protonated forms of the compound to act as receptors for anions through hydrogen bonding interactions.
Mechanistic Studies on Biological Interactions at the Atomic Level
While pyrazole derivatives are known to exhibit a wide range of biological activities, a detailed understanding of their mechanism of action at the atomic level is often lacking. researchgate.netorientjchem.orgresearchgate.netnih.govorientjchem.orgmdpi.com Future research on This compound should aim to elucidate these mechanisms.
This can be achieved through a combination of experimental and computational techniques:
X-ray Crystallography: Determining the crystal structure of the compound in complex with its biological target can provide a precise picture of the binding interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the dynamics of the interaction between the compound and its target in solution.
Advanced Computational Modeling: As mentioned earlier, molecular docking and MD simulations can provide valuable insights into the binding process and the key residues involved in the interaction. eurasianjournals.comnih.gov
Design and Synthesis of Next-Generation Functional Materials
The unique photophysical and electronic properties of pyrazole derivatives make them attractive building blocks for the development of new functional materials. rsc.orgresearchgate.netThis compound could serve as a versatile scaffold for creating a variety of advanced materials.
Potential areas of exploration include:
Chemosensors: The pyrazole core can be functionalized to create selective and sensitive fluorescent or colorimetric sensors for the detection of metal ions, anions, or other small molecules. rsc.org
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of pyrazole derivatives suggest their potential use as emissive materials in OLEDs. mdpi.com
Nonlinear Optical (NLO) Materials: Certain pyrazole derivatives have shown promising NLO properties, which could be exploited for applications in optoelectronics and photonics. nih.gov
Organic Optoelectronic Materials: The adaptable electronic nature of pyrazoles makes them suitable for use in a range of organic electronic devices. rsc.org
Q & A
Q. What synthetic methodologies are commonly employed for 1,3-bis(4-methylphenyl)-1H-pyrazol-5-amine?
The synthesis typically involves multi-step reactions starting with the formation of the pyrazole core. A common approach is the condensation of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic conditions. For example, analogs like 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine are synthesized via nucleophilic substitution reactions using pyrazole precursors and aryl halides . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalysts) is critical for improving yield and purity.
Q. How is the compound characterized to confirm purity and structural integrity?
Analytical techniques include:
- Reverse-phase HPLC (e.g., Newcrom R1 column, methanol/water mobile phase) for purity assessment .
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and amine functionality.
- Mass spectrometry (ESI-TOF) for molecular weight confirmation.
- Elemental analysis to validate stoichiometry.
Advanced Research Questions
Q. What crystallographic strategies resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Growing high-quality crystals via slow evaporation or diffusion methods.
- Data collection using a diffractometer (e.g., CAD-4) at low temperatures (e.g., 173 K) to minimize thermal motion .
- Refinement with SHELXL, focusing on anisotropic displacement parameters and hydrogen bonding networks .
- Validation using R-factor metrics (e.g., R < 0.05) and residual electron density maps.
Q. How can researchers reconcile contradictory biological activity data across studies?
Discrepancies may arise from assay conditions or sample purity. Mitigation strategies include:
- Standardized bioassays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
- Dose-response curves to establish IC₅₀/EC₅₀ values.
- Competitive binding studies with radiolabeled ligands (e.g., [³H]-CP55940 for cannabinoid receptor analogs) .
- Metabolic stability tests (e.g., liver microsome assays) to rule out degradation artifacts.
Q. What computational methods predict the compound’s physicochemical and energetic properties?
- Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MEP) and HOMO-LUMO gaps to assess reactivity .
- Molecular Dynamics (MD) : Simulates solvation effects and ligand-protein interactions.
- EXPLO5 software : Models detonation velocity (e.g., 8.5 km/s) and pressure for energetic materials (if applicable) .
- Gaussian 03 : Computes heats of formation (ΔHf) using atomization energy methods.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
